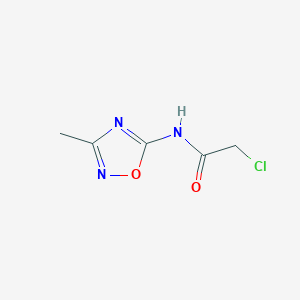
4-(2,3-Difluorobenzoyl)-2-methylpyridine
Vue d'ensemble
Description
4-(2,3-Difluorobenzoyl)-2-methylpyridine, also known as 4-DFBMP, is an organic compound that has been widely studied for its potential applications in a variety of scientific research fields. It is a member of the pyridine-derived class of compounds and is composed of a benzoyl group, two fluorines, and a methyl group. 4-DFBMP has been studied for its potential applications in organic synthesis, drug design, and catalysis.
Applications De Recherche Scientifique
Supramolecular Chemistry
Studies on molecular salts involving pyridine derivatives, such as 2-amino-4-methylpyridine, have revealed their utility in forming supramolecular structures. For instance, research has shown how these compounds can self-assemble into various supramolecular architectures, which involve extensive classical hydrogen bonds and other noncovalent interactions (Khalib et al., 2014).
Crystallography and Structural Analysis
In the field of crystallography, pyridine derivatives are key in studying and understanding crystal structures. Studies have been conducted to analyze the molecular and crystal structures of organic acid-base salts derived from similar pyridine compounds, which are crucial for insights into ionic interactions and crystal packing (Thanigaimani et al., 2015).
Synthesis of Complex Compounds
Research has also explored the use of pyridine derivatives in the synthesis of complex compounds. For example, studies on the synthesis of benzo-15-crown-5 ethers with pyridine substitutions have contributed significantly to the field, providing insights into the structures and properties of these complex molecules (Hayvalı et al., 2003).
Photophysical Characterization
The photophysical properties of pyridine derivatives, such as 4-pyperidinyl-1,8-naphthalimide derivatives, have been extensively studied. These investigations have shed light on the fluorescence features of these compounds, which vary depending on their molecular arrangement, and have potential applications in materials science (Grepioni et al., 2015).
Spin-Crossover in Iron(II) Complexes
In the field of inorganic chemistry, studies on spin-crossover Iron(II) complexes, which involve pyridine derivatives as ligands, have been conducted. These studies focus on the magnetic and structural properties of these complexes, which are important for understanding spin transitions in molecular materials (Nishi et al., 2010).
Propriétés
IUPAC Name |
(2,3-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-7-9(5-6-16-8)13(17)10-3-2-4-11(14)12(10)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFZJKPEDFPQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorobenzoyl)-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B1421643.png)

![Methyl (R)-3-[bis(4-methoxyphenyl)methyl]-2,2-dioxo-[1,2,3]oxathiazolidine-4-carboxylate](/img/structure/B1421648.png)


![2-[(2S,3S)-2-hydroxypentan-3-yl]-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1421651.png)




![Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1421661.png)
